Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate is a chemical compound classified as a piperidine derivative, which is significant in pharmaceutical chemistry. The piperidine ring structure contributes to the compound's biological activity and potential therapeutic applications. This compound is identified by the CAS number 1220027-78-0 and has garnered interest for its possible uses in medicinal chemistry due to its structural features and the presence of an amino group, which is often associated with biological activity.
Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate belongs to the broader class of benzoate compounds, which are esters or salts of benzoic acid. The piperidine moiety is integral to many biologically active compounds, making this particular derivative a subject of interest for research into new pharmaceuticals. Its classification as a piperidine derivative places it among compounds that may exhibit various pharmacological effects, including analgesic and anesthetic properties .
The synthesis of Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate typically involves several steps:
Industrial Production Methods: In industrial settings, optimized reaction conditions are employed to enhance yield and purity. Techniques such as catalytic hydrogenation using palladium catalysts and multicomponent reactions are utilized for efficiency .
The molecular formula for Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate is . The structure consists of a benzoate group linked to an ethyl group and a piperidine ring.
Key structural features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure, with characteristic peaks indicating functional groups present in the molecule .
Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate can undergo various chemical reactions:
Common reagents used include palladium as a catalyst for hydrogenation, along with various oxidizing and reducing agents .
The mechanism of action for Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate involves its interaction with specific biological targets, such as receptors or enzymes. The binding affinity and specificity may lead to modulation of biological pathways, contributing to its potential therapeutic effects. Research indicates that compounds with similar structures may exhibit local anesthetic properties, suggesting a similar mechanism may be applicable .
Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate is typically characterized as a white amorphous solid. Its melting point and solubility characteristics can vary based on purity and crystalline form.
Key chemical properties include:
Analyses such as IR spectroscopy reveal absorption peaks corresponding to functional groups, providing insight into its chemical behavior .
Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate has several scientific applications:
Piperidine ranks among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, featured in ~15% of small-molecule therapeutics. Its significance stems from conformational adaptability, enabling optimal binding to diverse biological targets, and basic character (pKa ~11), facilitating salt formation and membrane permeability in the unionized state . Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate embodies this utility, with its piperidine moiety acting as a crucial pharmacophoric element. Recent studies underscore piperidine derivatives' prominence in antimicrobial development, particularly against resistant pathogens. For instance, novel triaryl derivatives targeting bacterial RNA polymerase (RNAP) holoenzyme formation leverage piperidine to disrupt essential interactions between the β′ subunit clamp helix and σ initiation factors. Optimization of these compounds achieved MIC values as low as 1 μg/mL against Streptococcus pneumoniae, a clinically critical pathogen [2].
Table 1: Bioactive Piperidine Derivatives in Recent Drug Discovery
Compound Class | Target/Mechanism | Biological Activity | Structural Role of Piperidine |
---|---|---|---|
Triaryl Derivatives | Bacterial RNAP-σ interaction inhibitor | MIC = 1 μg/mL (S. pneumoniae) | Disrupts clamp helix region binding |
C3 Series (e.g., C3-005) | RNAP holoenzyme formation inhibitor | MIC reduction: 256 → 8 μg/mL (S. pneumoniae) | Spatial positioning of dichlorobenzene |
SB Series | E. coli RNAP-σ⁷⁰ interaction inhibitor | Affinity screening hit | Core scaffold for protein surface engagement |
Anthranilic Acid Derivatives | Holoenzyme formation inhibitor | Inhibitory activity confirmed | Conformational constraint element |
The 2-ethyl substituent on the piperidine ring introduces critical steric and electronic modifications that profoundly influence molecular recognition and pharmacokinetics. Unlike N-alkylation (e.g., N-methyl piperidine in lidocaine), 2-substitution creates a chiral center and alters the heterocycle’s conformational equilibrium. This modification enhances lipophilicity (log P increase ≈0.5-1.0 units compared to unsubstituted piperidine) while maintaining sufficient basicity (pKa ~10.5) for protonation under physiological conditions [7]. The ethyl group’s size strategically balances steric occlusion and hydrophobic contact potential. Molecular modeling indicates that 2-alkyl groups occupy pseudo-axial positions, projecting toward hydrophobic sub-pockets in target proteins. This phenomenon was exploited in RNAP inhibitors, where 2-methyl piperidine analogs demonstrated superior antimicrobial activity over morpholine or unsubstituted piperidine derivatives, attributed to enhanced van der Waals contacts with residues like I291 (E. coli numbering) [2].
Table 2: Impact of Piperidine Structural Modifications on Bioactivity
Piperidine Modification | Compound Example | Biological Effect | Rationale |
---|---|---|---|
Unsubstituted | Procaine | Short duration, low potency | Rapid metabolism, weak hydrophobic contact |
N-Alkyl (e.g., N-ethyl) | Lidocaine | Enhanced duration, membrane stabilization | Increased lipophilicity, reduced metabolism |
2-Alkyl (e.g., 2-ethyl) | Target Compound | Optimized target engagement & metabolic stability | Chiral control, hydrophobic pocket filling |
3-Amino substitution | DPP-IV inhibitors (e.g., sitagliptin analog) | Enhanced target affinity & selectivity | Ionic interaction with catalytic residues |
In the context of Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate, the 2-ethyl group likely confers metabolic resistance against cytochrome P450-mediated oxidation. Piperidine rings without α-substitution undergo rapid C2/C3 hydroxylation, a primary metabolic deactivation pathway. The 2-ethyl group sterically blocks this oxidation, extending plasma half-life . Additionally, this substituent influences molecular conformation by favoring chair forms where the ethyl group occupies equatorial positions, thereby projecting the N-lone pair axially for optimal hydrogen bonding. This conformational bias was critical in benzamide-based local anesthetics, where 2,6-dimethyl piperidine derivatives exhibited prolonged duration due to sustained sodium channel binding [7]. The 2-ethyl variant in the target compound may similarly enhance target residence time through optimized hydrophobic complementarity.
Benzoate esters serve as privileged scaffolds in drug design due to their moderate lipophilicity and metabolic lability, which can be tuned for controlled drug release. Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate exhibits strategic differences from classical benzoate-based drugs. Unlike procaine or tetracaine, where the ester group is para to the amino function, this compound positions the amino group meta to the ester, creating an ortho-relationship to the piperidine nitrogen. This arrangement enables intramolecular hydrogen bonding between the amino group and the ester carbonyl, potentially reducing hydrolysis susceptibility and rigidifying the structure [7] [10].
Comparative SAR studies highlight the criticality of substitution patterns. Benzocaine (ethyl 4-aminobenzoate) provides only surface anesthesia due to poor penetration, whereas introducing a dialkylamino group in tetracaine (ethyl 4-(butylamino)benzoate) enhances both potency and duration. Similarly, the target compound’s 3-amino-4-piperidinyl placement creates a push-pull electronic effect: the electron-donating amino group at C3 increases electron density at C4, strengthening the piperidine nitrogen’s interaction with cationic targets like ion channels or enzyme active sites [7]. This is evidenced in local anesthetic benzoates, where analogs like 4-(propylamino)benzoate derivatives conjugated with piperidine ethyl esters (e.g., compound 4a) showed enhanced infiltration anesthesia [7].
Table 3: Benzoate Pharmacophore Variations and Target Affinities
Benzoate Structure | Biological Target | Key Binding Interactions | Relative Potency |
---|---|---|---|
Ethyl 3-amino-4-(2-ethylpiperidinyl)benzoate | RNAP / Sodium Channels | H-bond (amino); hydrophobic (2-ethyl); cation-π (piperidine) | High (Predicted) |
Ethyl 4-aminobenzoate (Benzocaine) | Sodium Channels | Hydrophobic (phenyl); H-bond (amino) | Low |
Ethyl 4-(butylamino)benzoate (Tetracaine) | Sodium Channels | H-bond (amino); hydrophobic (butyl); cation-π (tertiary amine) | High |
2-(Piperidin-1-yl)ethyl-4-(propylamino)benzoate | Sodium Channels | H-bond (amino); cation-π (piperidine); ester carbonyl H-bond | Moderate-High [7] |
The benzoate ester’s role extends beyond mere hydrophilicity modulation. In peptide-heterocycle conjugates, benzoate moieties serve as spacers that optimally separate pharmacophoric units while contributing to π-stacking interactions. For example, loratadine derivatives use benzoate cycloheptapyridine systems for sustained H1-receptor binding . In the target molecule, the ethyl ester balances solubility and cell permeability, evidenced by calculated properties (clogP ≈3.3; PSA ≈55.6 Ų [5] [10]). This aligns with optimized analogs like compound 13 (ethyl 3-amino-4-(3,4-dichlorophenoxy)benzoate derivative), where clogP ~5.9 correlated with potent antibacterial activity (MIC = 8 μg/mL) [2]. The meta-amino/ortho-piperidine substitution thus represents a strategic advancement over classical para-amino benzoates, enabling novel target engagement profiles essential for overcoming antimicrobial resistance or CNS drug discovery challenges.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1